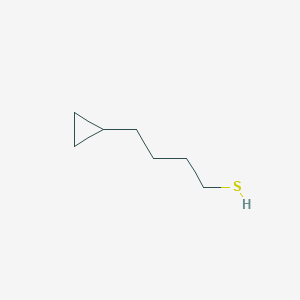

4-Cyclopropylbutane-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylbutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14S/c8-6-2-1-3-7-4-5-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKXEARKENRCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 4 Cyclopropylbutane 1 Thiol and Analogues

C-S Bond Formation Strategies

The creation of the carbon-sulfur bond is a critical step in the synthesis of thiols. Various methods have been developed, ranging from classical nucleophilic substitution to more modern transition-metal-catalyzed reactions. nih.gov

Nucleophilic Thiolation Approaches (e.g., SN2)

A primary and straightforward method for synthesizing thiols is through the SN2 reaction, which involves the displacement of a leaving group by a sulfur nucleophile. For the synthesis of 4-cyclopropylbutane-1-thiol, this would typically involve a 4-cyclopropylbutyl halide or sulfonate as the substrate.

A common and effective sulfur nucleophile is the thiolate anion, which can be generated from a thiol. utahtech.edu Alternatively, thiourea (B124793) can be used as a thiol surrogate. It reacts with the alkyl halide to form an isothiouronium salt, which is then hydrolyzed, typically under basic conditions, to yield the corresponding thiol. This method is advantageous as it avoids the direct use of volatile and often malodorous thiols.

The reaction proceeds as follows:

Formation of the isothiouronium salt: 4-Cyclopropylbutyl bromide reacts with thiourea in a solvent like ethanol.

Hydrolysis: The resulting salt is then treated with a base, such as sodium hydroxide, to liberate the this compound.

The choice of leaving group on the cyclopropylbutane precursor is crucial. Bromides and iodides are generally more reactive than chlorides. Tosylates and mesylates are also excellent leaving groups for SN2 reactions. d-nb.info

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| 4-Cyclopropylbutyl bromide | 1. Thiourea, 2. NaOH | SN2 | This compound |

| 4-Cyclopropylbutyl tosylate | Sodium hydrosulfide (B80085) (NaSH) | SN2 | This compound |

Hydrothiolation of Unsaturated Cyclopropyl (B3062369) Precursors

Hydrothiolation involves the addition of a thiol (or hydrogen sulfide) across a double or triple bond. For the synthesis of this compound, a suitable precursor would be 4-cyclopropylbut-1-ene. The regioselectivity of this addition is a key consideration.

Anti-Markovnikov Addition: To obtain the terminal thiol, an anti-Markovnikov addition is required. This is typically achieved through a radical mechanism, often initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). The reaction of 4-cyclopropylbut-1-ene with hydrogen sulfide (B99878) under these conditions would yield the desired this compound. The photochemical addition of thioacetic acid followed by hydrolysis is another effective method to achieve anti-Markovnikov hydrothiolation. encyclopedia.pub

Markovnikov Addition: In contrast, Markovnikov addition, which would place the thiol group at the second carbon, can be achieved under acidic conditions or with certain transition metal catalysts. acs.org While not the direct route to this compound, understanding these competing pathways is crucial for optimizing the desired reaction. nih.gov

| Unsaturated Precursor | Reagents | Selectivity | Product |

|---|---|---|---|

| 4-cyclopropylbut-1-ene | H2S, UV light or AIBN | Anti-Markovnikov | This compound |

| 4-cyclopropylbut-1-ene | 1. Thioacetic acid, hv; 2. LiAlH4 | Anti-Markovnikov | This compound |

| 4-cyclopropylbut-1-ene | H2S, Acid catalyst | Markovnikov | 4-cyclopropylbutan-2-thiol |

Radical Thioetherification Pathways

Radical reactions offer a powerful alternative for C-S bond formation, particularly for accessing products with anti-Markovnikov regioselectivity. The thiol-ene reaction is a prominent example of a radical addition process.

In this context, the reaction between a thiol and an alkene is initiated by a radical source. For the synthesis of a thioether analogue of this compound, one could react 4-cyclopropylbut-1-ene with a suitable thiol in the presence of a radical initiator. The thiyl radical (RS•) adds to the less substituted carbon of the alkene, leading to the more stable secondary radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain.

The oxidative radical ring-opening/cyclization of cyclopropane (B1198618) derivatives can also lead to the formation of sulfur-containing compounds. beilstein-journals.org For instance, the reaction of methylenecyclopropanes with thiols can proceed via a radical mechanism to yield functionalized thioethers.

Cyclopropane Ring Formation in Thiol Synthesis

An alternative synthetic strategy involves forming the cyclopropane ring on a precursor that already contains the thiol or a protected thiol group.

Intramolecular Cyclization Reactions

Intramolecular cyclization can be a powerful method for constructing cyclic structures. In the context of synthesizing a cyclopropyl-containing thiol, a suitable acyclic precursor with a leaving group and a carbanion or a radical center at appropriate positions could undergo ring closure.

For example, a γ-halothiol or a related derivative could potentially cyclize to form the cyclopropane ring. However, the formation of a three-membered ring through intramolecular nucleophilic substitution can be challenging due to ring strain. harvard.edu Reductive opening of a cyclopropane ring in a Ni(II) coordination environment has been explored as a route to functionalized cysteine derivatives, which involves intramolecular cyclization of an intermediate. beilstein-journals.orgnih.gov

Cyclopropanation of Thiol-Bearing Olefins

The Simmons-Smith reaction is a classic method for cyclopropanation of alkenes using a carbenoid, typically iodomethylzinc iodide. wikipedia.org To synthesize this compound via this route, one would start with an olefin that already contains the thiol group, such as hex-5-ene-1-thiol. The thiol group would likely need to be protected during the cyclopropanation reaction to prevent side reactions with the organozinc reagent.

Another approach is the use of sulfur ylides in the Johnson-Corey-Chaykovsky reaction, which is particularly effective for electron-poor olefins. wikipedia.org More recent developments have shown that transition metals like gold can catalyze the cyclopropanation of sulfur-containing olefins. rsc.org For instance, the cycloisomerization of alkene-tethered sulfonium (B1226848) ylides catalyzed by gold has been shown to afford cyclopropanes. rsc.org

| Reaction Type | Precursor | Reagents | Key Feature |

|---|---|---|---|

| Simmons-Smith Reaction | Protected hex-5-ene-1-thiol | CH2I2, Zn-Cu couple | Forms cyclopropane from an alkene |

| Gold-catalyzed Cycloisomerization | Alkene-tethered sulfonium ylide | Gold catalyst | Enables cyclopropanation of sulfur-containing olefins. rsc.org |

Compound Names

| Compound Name |

|---|

| This compound |

| 4-Cyclopropylbutyl bromide |

| 4-Cyclopropylbutyl tosylate |

| 4-Cyclopropylbut-1-ene |

| 4-Cyclopropylbutan-2-thiol |

| Thioacetic acid |

| Hex-5-ene-1-thiol |

| Thiourea |

| Sodium hydroxide |

| Sodium hydrosulfide |

| Azobisisobutyronitrile (AIBN) |

| Lithium aluminum hydride (LiAlH4) |

| Iodomethylzinc iodide |

Catalytic and Asymmetric Synthetic Routes

Catalysis offers elegant solutions for the construction of intricate molecules like cyclopropyl-containing thiols. The use of transition metal catalysts allows for reactions that are otherwise difficult to achieve, while asymmetric catalysis enables the selective synthesis of specific stereoisomers, a critical consideration for bioactive compounds.

The synthesis of thiols and other organosulfur compounds using transition metal catalysts has seen significant progress, despite the long-held view that sulfur-containing molecules can act as catalyst poisons. beilstein-journals.orgnih.gov Rhodium, in particular, has emerged as a versatile catalyst for various transformations involving C–S bond formation. mdpi.comacs.org

A notable rhodium-catalyzed method for preparing thiols involves the hydrogenation of disulfides. For instance, the treatment of a disulfide with hydrogen in the presence of a rhodium complex such as tetrakis(triphenylphosphine)rhodium(I) hydride (RhH(PPh₃)₄) can efficiently yield the corresponding thiol. mdpi.com This reaction is effective for producing aliphatic thiols, representing a viable pathway for synthesizing analogues of this compound. The reaction proceeds under relatively mild conditions, demonstrating the catalytic efficacy of rhodium in cleaving the S-S bond. mdpi.com

| Disulfide Substrate | Catalyst | Conditions | Product | Yield | Reference |

| Di(octyl) disulfide | RhH(PPh₃)₄ (0.5 mol%) | H₂ (1 atm), Toluene, reflux, 0.5 h | 1-Octanethiol | 90% | mdpi.com |

This table summarizes the rhodium-catalyzed hydrogenation of a disulfide to yield a thiol, illustrating a potential synthetic route for thiol analogues.

Beyond disulfide reduction, rhodium catalysis facilitates other C-S bond-forming reactions, including the hydrothiolation of alkynes and the C-H activation/thiolation of aromatic compounds, highlighting the broad utility of rhodium in organosulfur chemistry. acs.orgbac-lac.gc.ca

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal and materials chemistry. researchgate.net For cyclopropyl-containing sulfur compounds, several powerful enantioselective methods have been developed.

One prominent strategy is the rhodium-catalyzed enantioselective hydrothiolation of cyclopropenes. nih.gov This method can produce either cyclopropyl sulfides or ring-opened allylic sulfides with high levels of stereocontrol, depending on the choice of chiral bisphosphine ligand. The reaction is believed to proceed through a common cyclopropyl-Rh(III) intermediate. The use of electron-rich Josiphos-type ligands promotes reductive elimination to yield the desired cyclopropyl sulfides with excellent enantio- and diastereoselectivity. nih.gov In contrast, employing atropisomeric ligands like DTBM-BINAP favors a ring-opening pathway. nih.gov

| Cyclopropene Substrate | Thiol | Ligand | Product Type | dr | er | Reference |

| 1-Methyl-2-phenylcyclopropene | Thiophenol | (R,S)-Josiphos | Cyclopropyl Sulfide | >20:1 | 94:6 | nih.gov |

| Spirocyclic Cyclopropene | Thiophenol | (R,S)-Josiphos | Cyclopropyl Sulfide | >20:1 | 96:4 | nih.gov |

| 1-Methyl-2-phenylcyclopropene | Thiophenol | (R)-DTBM-BINAP | Allylic Sulfide | - | 95:5 | nih.gov |

This table showcases the ligand-controlled divergent reactivity in the Rh-catalyzed hydrothiolation of cyclopropenes, enabling access to chiral cyclopropyl sulfides.

Another effective approach involves the asymmetric ring-opening of donor-acceptor cyclopropyl ketones with thiols. nih.gov This reaction is catalyzed by a chiral N,N'-dioxide–scandium(III) complex and works efficiently for a wide array of thiols, alcohols, and carboxylic acids. When thiols are used as nucleophiles, the corresponding chiral γ-thio-substituted ketones are obtained in high yields and with excellent enantioselectivity (up to 95% ee). nih.gov This method provides a versatile platform for accessing chiral building blocks containing both cyclopropyl-derived structures and sulfide moieties.

| Cyclopropyl Ketone Substrate | Thiol Nucleophile | Catalyst Loading | Product Yield | ee | Reference |

| 2-Phenylcyclopropyl (p-tolyl) ketone | 4-methoxybenzenethiol | 1 mol% | 99% | 93% | nih.gov |

| 2-Phenylcyclopropyl (p-tolyl) ketone | 2-naphthalenethiol | 1 mol% | 99% | 95% | nih.gov |

| 2-Phenylcyclopropyl (p-tolyl) ketone | Benzyl mercaptan | 1 mol% | 94% | 88% | nih.gov |

This table presents data on the chiral Sc(III)-catalyzed asymmetric ring-opening of a cyclopropyl ketone with various thiols.

Transition Metal-Catalyzed Syntheses (e.g., Rhodium Catalysis)

Continuous-Flow Synthesis Techniques

Continuous-flow chemistry has emerged as a powerful technology in chemical synthesis, offering benefits such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. rsc.orgmdpi.com These techniques are well-suited for the production of specialized chemicals, including organosulfur compounds.

A notable application is the continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds. mdpi.comnih.gov This method utilizes the acid-catalyzed reaction between 2-hydroxycyclobutanones and aryl thiols. The process is performed by pumping solutions of the reactants through a packed-bed reactor containing a reusable solid acid catalyst, such as Amberlyst-35 resin. This setup allows for the multigram, scalable synthesis of the desired cyclopropyl adducts under mild conditions. mdpi.comnih.gov The efficiency of the conversion can be fine-tuned by adjusting parameters like flow rate and reactant concentration. mdpi.com

| Thiol Substrate | Flow Rate (mL/min) | Concentration (M) | Residence Time (min) | Conversion | Isolated Yield | Reference |

| Thiophenol | 0.3 | 0.1 | 10 | 90% | 85% | mdpi.com |

| 4-Methylbenzenethiol | 0.3 | 0.1 | 10 | >98% | 95% | mdpi.com |

| 4-Nitrobenzenethiol | 0.3 | 0.1 | 10 | 65% | 60% | mdpi.com |

| 2-Naphthalenethiol | 0.3 | 0.1 | 10 | >98% | 96% | mdpi.com |

This table summarizes the results for the continuous-flow synthesis of various arylthio-cyclopropyl carbaldehydes, demonstrating the efficiency and scope of the method.

The application of flow technology is not limited to this specific transformation. Other thiol-related syntheses, such as thiol-ene reactions and enzymatic preparations of thioesters, have also been successfully translated to continuous-flow systems, underscoring the broad applicability of this technology in modern organosulfur chemistry. rsc.orgnih.govmdpi.com

Iii. Investigating the Chemical Reactivity of 4 Cyclopropylbutane 1 Thiol

Transformations at the Thiol Functional Group

The thiol group is a versatile functional group in organic synthesis, known for its nucleophilicity and its susceptibility to oxidation.

The oxidation of thiols is a fundamental transformation, most commonly leading to the formation of a symmetrical disulfide. This reaction involves the coupling of two thiol molecules with the concurrent removal of two hydrogen atoms, forming a sulfur-sulfur bond. libretexts.org The process is a redox reaction where the thiol is oxidized. libretexts.org

Oxidation can be accomplished using a variety of oxidizing agents. The reaction is typically a two-step process that may involve intermediate species like sulfenic acids (RSOH) or thiyl radicals (RS•), depending on the oxidant and conditions. nih.gov For instance, thiols can be effectively oxidized to disulfides using hydrogen peroxide in the presence of an iodide catalyst. organic-chemistry.org Aerobic oxidation is also possible under mild, metal-free conditions using organocatalysts. organic-chemistry.org In the case of 4-cyclopropylbutane-1-thiol, this reaction yields bis(4-cyclopropylbutyl) disulfide.

Table 1: Selected Methods for the Oxidation of Thiols to Disulfides

| Oxidizing System | Conditions | General Reaction |

|---|---|---|

| Hydrogen Peroxide / Iodide | Catalytic I⁻ or I₂ | 2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O |

| Aerobic Oxidation | Organocatalyst (e.g., Riboflavin derivative), Light | 4 R-SH + O₂ → 2 R-S-S-R + 2 H₂O |

This table presents general methods applicable to the oxidation of thiols such as this compound.

The nucleophilic nature of the thiol group allows it to be readily acylated to form thioesters. Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by a sulfur atom. wikipedia.org This transformation can be achieved through several synthetic routes.

A common method involves the condensation of a thiol with a carboxylic acid using a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org Alternatively, more reactive carboxylic acid derivatives like acid chlorides or acid anhydrides can be reacted with the thiol or its corresponding thiolate salt. wikipedia.org Modern methods have also been developed, including photocatalytic reactions of carboxylic acids with disulfides and the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) for peptide thioester synthesis in aqueous media. organic-chemistry.orgnih.gov The reaction of this compound with an acylating agent, such as acetyl chloride, would yield the corresponding thioester, S-(4-cyclopropylbutyl) ethanethioate.

The conversion to a thioacid, specifically a thiocarboxylic acid (RC(O)SH), is another possible derivatization, although it typically involves different synthetic pathways not starting from the thiol as the sulfur source. However, this compound can be used to prepare dithiocarboxylic acids by reaction with carbon disulfide.

Table 2: Common Synthetic Routes to Thioesters from Thiols

| Acylating Agent | Coupling Agent / Conditions | General Product |

|---|---|---|

| Carboxylic Acid (R'-COOH) | Dehydrating agent (e.g., DCC) | R-S-C(O)R' |

| Acid Chloride (R'-COCl) | Base (e.g., Pyridine) or direct reaction with thiolate | R-S-C(O)R' |

| Acid Anhydride ((R'CO)₂O) | Base | R-S-C(O)R' |

This table outlines general acylation reactions applicable to this compound (R-SH).

The thiol group can participate in several important addition reactions, most notably the thiol-ene reaction and the thia-Michael addition.

The thiol-ene reaction is the addition of a thiol across a carbon-carbon double bond (an alkene). wikipedia.org This reaction typically proceeds via a free-radical chain mechanism, which can be initiated by light or a radical initiator. wikipedia.orgnih.gov The addition is highly efficient and results in an anti-Markovnikov product, where the sulfur atom attaches to the less substituted carbon of the alkene. wikipedia.orgnih.gov This method is valued for its high yields and stereoselectivity. wikipedia.org

The thia-Michael addition is a conjugate addition (or 1,4-addition) of a thiol or thiolate to an α,β-unsaturated carbonyl compound. wikipedia.orgacsgcipr.orgsrce.hr The nucleophilic sulfur atom attacks the β-carbon of the Michael acceptor. wikipedia.orgsrce.hr This reaction is an atom-economical way to form carbon-sulfur bonds and can often be performed under mild, catalyst-free conditions, sometimes even in water. acsgcipr.org Organocuprates and thiols are known to favor 1,4-addition products. masterorganicchemistry.com

Acylation and Derivatization to Thioesters/Thioacids

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a strained, three-membered ring that possesses unique chemical properties. Its bonds have significant p-character, allowing it to exhibit reactivity somewhat similar to that of a double bond.

The inherent strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, particularly when the ring is activated by adjacent electron-withdrawing or radical-stabilizing groups. acs.org These reactions can be initiated by electrophiles, nucleophiles, or radicals. nih.govbeilstein-journals.org

For example, studies have shown that cyclopropyl ketones can undergo nucleophilic ring-opening by thiols in the presence of a scandium(III) catalyst. nih.gov Radical-initiated ring-opening is also a known process, where a radical addition to the cyclopropane ring can lead to a ring-opened radical intermediate, which can then undergo further reactions or rearrangements. beilstein-journals.org In the context of this compound, the cyclopropyl ring is relatively unactivated as it is attached to an alkyl chain. Therefore, harsh conditions, such as those involving strong acids or radical initiators at high temperatures, would likely be required to induce its ring-opening. Such a reaction would lead to a mixture of rearranged heptenyl thiol isomers.

The cyclopropyl group can influence the reactivity of distant functional groups within the same molecule, a phenomenon known as remote functionalization or anchimeric assistance. The ability of a cyclopropane ring to participate in conjugation and transmit electronic effects is well-documented. acs.org This participation can stabilize cationic or radical intermediates formed elsewhere in the molecule.

In reactions involving the butyl chain of this compound, the cyclopropyl group could potentially participate in a "cyclopropylcarbinyl-homoallyl" type rearrangement if a carbocation were to be formed at the C-4 position. More advanced catalytic methods, such as nickel-hydride catalyzed remote hydrofunctionalization, have been developed to install functional groups at positions far from an initial point of reactivity, like an alkene. While direct examples for this compound are not prominent in the literature, the known principles of cyclopropane chemistry suggest that the ring could play a role in directing or facilitating reactions at remote C-H bonds under specific catalytic conditions. oup.com

Ring-Opening Reactions and Associated Rearrangements

Concerted and Stepwise Reaction Pathways

In chemical kinetics, the distinction between concerted and stepwise reaction mechanisms is fundamental to understanding how a reactant is transformed into a product. psiberg.com A concerted reaction occurs in a single, continuous step where all bond-breaking and bond-forming processes happen simultaneously through a single transition state. acs.orgquora.com In contrast, a stepwise reaction involves a sequence of two or more elementary steps, proceeding through one or more reactive intermediates before the final product is formed. psiberg.comacs.org The reactivity of this compound can be analyzed through these two competing mechanistic paradigms, with the cyclopropyl group serving as a powerful diagnostic tool.

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions. This characteristic is particularly useful for distinguishing between reaction pathways. The formation of a radical or cationic intermediate on a carbon adjacent to the cyclopropyl ring (a cyclopropylcarbinyl-type intermediate) often leads to rapid ring-opening. psu.edu Therefore, if a reaction involving a cyclopropyl-containing molecule yields ring-opened products, it strongly suggests a stepwise mechanism involving such an intermediate. rsc.orgacs.org Conversely, the absence of ring-opened products may indicate either a concerted pathway or a stepwise process where the intermediate is trapped faster than it can rearrange. acs.org

Stepwise Radical Pathways

A prominent stepwise pathway for thiols involves the formation of radical intermediates. nih.gov For this compound, a reaction can be initiated to form a thiyl radical (RS•). This can lead to the generation of a carbon-centered radical, which, if formed at the cyclopropylcarbinyl position, acts as a "radical clock". psu.edursc.org The rapid rearrangement of the cyclopropylcarbinyl radical to a homoallylic radical is a well-documented process. psu.edu

A study involving a cyclopropane-containing thiol demonstrated this principle effectively. In a radical clock experiment, the thiol underwent a reaction that produced a ring-opened olefin in a significant yield. rsc.org This outcome was presented as clear evidence for the formation of a carbon-centered radical intermediate during the reaction, confirming a stepwise pathway. rsc.org For this compound, a similar radical process could lead to the formation of a rearranged, unsaturated thiol.

Table 1: Example of a Radical Clock Experiment Indicating a Stepwise Pathway

This table is based on findings from a study on a cyclopropane-containing thiol to illustrate the concept of using ring-opening to detect radical intermediates. rsc.org

| Reactant | Reaction Conditions | Key Product | Yield | Mechanistic Implication |

| Cyclopropane-containing thiol (13a) | Radical initiator (ACHN), Phosphite, Heat | Ring-opened olefin (13b) | 55% | Formation of a carbon-centered radical intermediate confirmed (Stepwise) |

Concerted and Alternative Stepwise Pathways

While radical reactions provide a clear example of a stepwise mechanism, not all reactions involving cyclopropyl-containing thiols result in ring-opening. The specific reaction conditions and reagents are critical in determining the operative mechanism.

Research on the reaction between cyclopropyl sulfides and benzoyl peroxide showed that only products with the cyclopropane ring intact were formed. acs.org The absence of any ring-opened products was interpreted as strong evidence against the formation of a cyclopropylcarbinyl radical intermediate. acs.org Instead, the researchers proposed a concerted Sɴ2-type mechanism involving a sulfonium-benzoate ion pair as the key intermediate, which proceeds without the formation of a carbon radical and thus preserves the ring structure. acs.org

Furthermore, studies on the addition of thiols to vinylcyclopropane (B126155) systems have shown that the reaction pathway is highly dependent on the catalyst. acs.org Uncatalyzed reactions were found to give exclusively ring-opened products via 1,6-addition, suggesting a stepwise process. acs.org However, base-catalyzed reactions yielded a mixture of products, indicating that multiple pathways, some of which may not involve ring-opening, can compete under different conditions. acs.org These findings underscore that the choice between a concerted and a stepwise pathway for this compound is not absolute but is dictated by the specific chemical environment.

Iv. Mechanistic Elucidation of Reactions Involving 4 Cyclopropylbutane 1 Thiol

Characterization of Reaction Intermediates

A critical aspect of elucidating the reaction mechanisms of 4-cyclopropylbutane-1-thiol is the direct or indirect observation and characterization of transient species formed during the reaction. These intermediates, though fleeting, dictate the course and outcome of the chemical transformation.

The primary reactive intermediate in many reactions of this compound is the corresponding thiyl radical (4-cyclopropylbutan-1-yl)sulfanidyl radical), formed via homolytic cleavage of the S-H bond. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of such radical species. rsc.org

In disordered systems, such as frozen solutions, alkyl thiyl radicals exhibit a characteristic axial symmetry in their EPR spectra due to a large g-anisotropy. rsc.orgcdnsciencepub.com The spectrum is typically defined by two principal g-values: g⊥ and g∥. The g⊥ component is usually intense, while the g∥ component is broader and weaker, appearing at a lower magnetic field. rsc.org For alkyl thiyl radicals, g∥ values are characteristically in the range of 2.10–2.30. rsc.org

X-ray absorption spectroscopy has also been employed to observe photochemically generated thiyl radicals. osti.gov These spectra are characterized by a unique, low-energy transition corresponding to the 1s→3p transition to the singly occupied molecular orbital (SOMO) of the radical, providing definitive evidence of its formation. osti.gov

| Spectroscopic Technique | Intermediate | Key Observables | Reference |

| EPR Spectroscopy | Alkyl Thiyl Radical | Anisotropic g-tensor (g⊥, g∥), g∥ ≈ 2.10–2.30 | rsc.org |

| X-ray Absorption | Thiyl Radical | Low-energy transition (1s→3p to SOMO) | osti.gov |

Given the transient nature of radical intermediates, trapping experiments are indispensable for their detection and for confirming radical-mediated pathways. nih.gov A common method involves the use of a stable radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which reacts with the transient radical to form a stable adduct that can be isolated and characterized by techniques like NMR and mass spectrometry. nih.govresearchgate.net

Another advanced technique is the use of radical traps based on homolytic substitution reactions (SH2'). These traps can intercept short-lived radical intermediates, including both the initiating thiyl radicals and subsequent carbon-centered radicals formed during reactions like thiol-ene additions, allowing for their detection by mass spectrometry. researchgate.net The identification of these trapped adducts provides strong evidence for the proposed radical cascade mechanism. researchgate.net

Spectroscopic Probing of Transient Species

Kinetic and Thermodynamic Studies

The feasibility and rate of reactions involving this compound are governed by kinetic and thermodynamic factors. These studies provide quantitative insights into reaction barriers and the relative stability of reactants, intermediates, and products.

The kinetics of reactions involving thiols and cyclopropanes can be complex. For instance, in the thiyl-radical-catalyzed cycloaddition of vinylcyclopropanes (VCPs), kinetic analysis has revealed that the ring-opening of the VCP is the rate-determining and enantio-determining step. nih.gov The rate of ring-opening for cyclopropylmethyl radicals is known to be very rapid, with rate constants in the range of 1 × 10⁷–3 × 10⁸ s⁻¹ at 25 °C. psu.edursc.org This rapid ring-opening is driven by the relief of the significant strain energy (ca. 115 kJ mol⁻¹) of the cyclopropane (B1198618) ring. psu.edu

The rate of hydrogen abstraction from the thiol by a carbon-centered radical is also a crucial kinetic parameter in radical chain reactions. These rates are generally very high, often competing with other potential reaction pathways. princeton.edu

| Reaction Type | Rate-Determining Step | Typical Rate Constant (25 °C) | Reference |

| Thiyl Radical-VCP Cycloaddition | VCP Ring-Opening | 1 × 10⁷–3 × 10⁸ s⁻¹ | nih.govrsc.org |

| Hydrogen Abstraction from Thiol | H-atom transfer | ~10⁶ - 10⁷ M⁻¹s⁻¹ | princeton.edu |

The thermodynamics of thiol addition reactions, such as the Michael addition to activated alkenes, determine the position of the equilibrium and the stability of the resulting adduct. The addition of thiols to Michael acceptors can be reversible, and the equilibrium is influenced by the electronic nature of the acceptor. researchgate.net The presence of an electron-withdrawing group on the Michael acceptor can stabilize the transition state but may destabilize the final adduct, making the reverse reaction more favorable. researchgate.net

In the context of this compound, the cyclopropyl (B3062369) group itself can influence the thermodynamics. While the thiol group can readily participate in addition reactions, the cyclopropane ring is susceptible to ring-opening under certain conditions, a process that is thermodynamically favorable due to strain release. psu.edu For example, the reaction of cyclopropanethiol (B3056065) with electrophiles in acidic media can lead to ring-opening via carbocationic intermediates.

| Reaction | Thermodynamic Favorability (ΔG) | Influencing Factors | Reference |

| Thiol-Michael Addition | -55 to -78 kJ/mol | Electronic nature of acceptor, substituents | researchgate.netmdpi.com |

| Cyclopropane Ring-Opening | Favorable | Strain release, reaction conditions (acidic/radical) | psu.edu |

Reaction Rate Determinations

Stereochemical Analyses of Reaction Pathways

The stereochemical outcome of reactions involving this compound is crucial, particularly when chiral centers are formed. The stereochemistry can be controlled by the reaction mechanism and the nature of the catalyst or reagents used.

In nucleophilic substitution reactions (SN2) where the thiolate anion of this compound acts as a nucleophile, the reaction proceeds with inversion of stereochemistry at the electrophilic carbon center, preserving the stereochemistry of the cyclopropane-containing moiety. masterorganicchemistry.com

For radical reactions, the stereochemistry is often determined at the hydrogen-atom transfer step. ucl.ac.uk The use of chiral thiol catalysts can induce enantioselectivity in radical cyclizations. In such cases, non-covalent interactions between the catalyst and the substrate in the transition state are responsible for the facial selectivity of the reaction. nih.gov For example, in the enantioselective ring-opening/cyclization of VCPs, the stereochemistry of the final product is influenced by the configuration of the VCP starting material and the structure of the chiral peptide-based thiyl radical catalyst. nih.gov DFT calculations have shown that hydrogen bonding and steric hindrance in the radical-substrate adduct can effectively block one face of the radical center, leading to a stereoselective outcome. nih.gov

Computational Chemistry in Mechanistic Investigations

No published research data is available for this specific compound.

V. Advanced Characterization Techniques for Structural and Electronic Properties

High-Resolution Spectroscopic Analysis for Fine Structure Elucidation

High-resolution spectroscopy is fundamental to determining the precise structure of a molecule. By interacting with the nuclei and bonds within the molecule, these methods reveal the fine details of its atomic arrangement and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. For 4-Cyclopropylbutane-1-thiol, ¹H and ¹³C NMR would provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring, the aliphatic chain, and the thiol group. The protons on the cyclopropyl ring typically appear in the upfield region (δ 0.2-0.8 ppm) due to the ring's magnetic anisotropy. libretexts.orgchemicalbook.com The methylene (B1212753) protons adjacent to the sulfur atom (-CH₂-SH) would be shifted downfield (δ ~2.5 ppm) due to the electron-withdrawing effect of the thiol group. The thiol proton (-SH) itself typically appears as a broad singlet or a triplet between δ 1.0-2.0 ppm, with its exact shift and multiplicity being solvent and concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. ucl.ac.ukoregonstate.edu For this compound, seven distinct signals are predicted. The carbons of the cyclopropyl group are characteristically found at very high field strengths. docbrown.infouobasrah.edu.iq The carbon atom bonded to the sulfur (C1) would be the least shielded among the aliphatic carbons.

Predicted ¹H and ¹³C NMR Data for this compound Data predicted based on analogous compounds like cyclopropylmethyl bromide and various alkyl thiols. docbrown.infoambeed.comrsc.orgnih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| C1 (-CH₂SH) | ~2.51 | Triplet (t) | ~24.5 |

| C2 (-CH₂-) | ~1.58 | Quintet | ~32.8 |

| C3 (-CH₂-) | ~1.40 | Quartet | ~35.1 |

| C4 (-CH-) | ~0.65 | Multiplet (m) | ~36.9 |

| C5/C6 (-CH₂- of ring) | ~0.45 | Multiplet (m) | ~10.5 |

| C7 (CH of ring) | ~0.10 | Multiplet (m) | ~3.0 |

| -SH | ~1.3 (variable) | Triplet (t) or Singlet (s) | N/A |

High-Resolution Mass Spectrometry (HRMS) determines the exact molecular weight of a compound and provides structural information through analysis of its fragmentation patterns. nih.gov Under electron ionization (EI), this compound would undergo characteristic fragmentation.

The molecular ion peak (M⁺) would be observed at m/z 130.0867, corresponding to the molecular formula C₇H₁₄S. Key fragmentation pathways for alkyl thiols include α-cleavage (cleavage of the bond adjacent to the sulfur atom) and the loss of a thiol radical (•SH) or hydrogen sulfide (B99878) (H₂S). researchgate.netyoutube.com Cleavage of the cyclopropyl ring is also a possible fragmentation route.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 130 | [C₇H₁₄S]⁺ | Molecular Ion (M⁺) |

| 97 | [C₇H₁₃]⁺ | Loss of •SH |

| 96 | [C₇H₁₂]⁺ | Loss of H₂S |

| 89 | [C₄H₉S]⁺ | Cleavage of C3-C4 bond |

| 73 | [C₃H₅S]⁺ | McLafferty-type rearrangement |

| 47 | [CH₂SH]⁺ | α-cleavage |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. horiba.com These two methods are complementary; for instance, the S-H stretch is typically weak in IR but stronger and more easily identified in Raman spectra of thiols. rsc.org

For this compound, the key vibrational modes would include:

S-H Stretch: A weak absorption in the IR spectrum around 2550-2600 cm⁻¹, but a more prominent peak in the Raman spectrum. rsc.org

C-S Stretch: A weak to medium absorption in the 600-800 cm⁻¹ region. rsc.org

C-H Stretches: Strong absorptions in the 2850-3000 cm⁻¹ range for the sp³ hybridized carbons of the butyl chain. The C-H bonds of the cyclopropyl ring would appear at slightly higher frequencies, typically above 3000 cm⁻¹.

CH₂ Bending/Scissoring: Absorptions around 1450-1470 cm⁻¹.

Cyclopropyl Ring Vibrations: Characteristic ring "breathing" and deformation modes can be observed, though they may overlap with other signals. dtic.miloptica.org

Predicted Vibrational Frequencies for this compound Data predicted based on analogous alkyl thiols and cyclobutane (B1203170) derivatives. rsc.orgrsc.orgoptica.org

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Cyclopropyl) | ~3080-3000 | ~3080-3000 | Medium-Strong |

| C-H Stretch (Alkyl) | 2960-2850 | 2960-2850 | Strong |

| S-H Stretch | 2600-2550 | 2600-2550 | Weak (IR), Medium (Raman) |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Medium |

| C-S Stretch | 700-600 | 700-600 | Weak-Medium |

High-Resolution Mass Spectrometry for Fragmentation Analysis

X-ray Diffraction Studies for Molecular Geometry

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. While no crystal structure for this compound has been published, studies on long-chain alkyl thiols show they can form well-ordered, self-assembled monolayers on surfaces or pack into crystalline lamellar structures. psu.eduunirioja.esaps.org

It is expected that this compound, upon crystallization, would form a molecular crystal. The packing would be governed by van der Waals interactions between the cyclopropyl groups and the alkyl chains, with potential for weak hydrogen bonding involving the thiol groups. An XRD study would confirm the conformation of the butyl chain (e.g., all-trans) and the precise geometry of the cyclopropyl ring in the solid state.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. nih.gov These methods are exclusively applicable to chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers). unige.ch

The chemical structure of this compound lacks a stereocenter and possesses a plane of symmetry; therefore, it is an achiral molecule. As it does not exist as a pair of enantiomers, it will not exhibit any chiroptical activity. Consequently, chiroptical spectroscopy is not a relevant technique for the analysis of this particular compound, as there is no enantiomeric excess to determine. oup.com

Vi. Theoretical and Computational Chemistry Applied to 4 Cyclopropylbutane 1 Thiol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com For 4-Cyclopropylbutane-1-thiol, DFT calculations can provide valuable information about its geometry, thermodynamic stability, and various electronic properties. DFT has been effectively used to study the energetics, structure, and bonding of thiols on surfaces and their reaction mechanisms. mdpi.comrsc.org

DFT calculations would typically begin with a geometry optimization of the this compound molecule to find its lowest energy structure. From this optimized geometry, a variety of properties can be calculated. For instance, the calculation of vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule and to confirm that the optimized structure corresponds to a true minimum on the potential energy surface. Furthermore, DFT can be used to compute parameters such as ionization potential, electron affinity, and electrostatic potential maps, which are crucial for understanding the molecule's reactivity.

| Property | Calculated Value | Significance |

|---|---|---|

| Ground State Energy | -X.XXXX Hartrees | Indicates the molecule's thermodynamic stability. |

| Dipole Moment | ~1.5 - 2.0 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| S-H Bond Length | ~1.34 Å | Provides structural information and can be correlated with the bond's reactivity. |

| C-S-H Bond Angle | ~96° - 98° | Defines the geometry around the sulfur atom. |

Molecular Orbital (MO) theory provides a complementary perspective to DFT by describing the behavior of electrons in a molecule in terms of delocalized orbitals. libretexts.org Key to understanding a molecule's reactivity from an MO perspective are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is expected to be localized primarily on the sulfur atom, specifically the non-bonding lone pair electrons. This makes the thiol group a good nucleophile and susceptible to oxidation. The LUMO, on the other hand, is likely to be an anti-bonding orbital, possibly associated with the C-S or S-H bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and its tendency to undergo electronic transitions. A smaller HOMO-LUMO gap suggests higher reactivity. Thiol reactivity is often discussed in the context of their HOMO and LUMO energy levels. mdpi.com

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implication for Reactivity |

|---|---|---|---|

| HOMO | ~ -9.0 eV | Sulfur (lone pair) | Site of nucleophilic attack and oxidation. |

| LUMO | ~ 2.0 eV | C-S σ, S-H σ | Site of electrophilic attack. |

| HOMO-LUMO Gap | ~ 11.0 eV | - | Indicates high kinetic stability. |

Density Functional Theory (DFT) Applications

Conformational Analysis and Energy Landscapes

The presence of multiple rotatable single bonds in the butyl chain of this compound allows for a variety of different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

Computational methods can be used to systematically explore the conformational space of this compound by rotating the dihedral angles of the C-C and C-S bonds. For each conformation, the energy can be calculated, allowing for the construction of a potential energy surface. This surface reveals the low-energy (stable) conformers and the transition states that connect them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The Newman projection is a useful tool for visualizing these conformations. edubull.com

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | 180° | 0.0 | Most stable conformer with minimal steric hindrance. |

| Gauche | 60° | ~ 0.9 | Slightly less stable due to steric interaction. |

| Eclipsed | 0° | ~ 4.0 - 6.0 | High energy transition state. |

Simulation of Spectroscopic Signatures

Computational chemistry provides a valuable means of predicting and interpreting spectroscopic data. For this compound, theoretical simulations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can be performed.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can aid in the assignment of experimental signals and provide confidence in the structural elucidation of the molecule.

IR Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. The characteristic S-H stretching frequency, typically appearing in the range of 2550-2600 cm⁻¹, would be a key feature to identify.

These simulated spectra are invaluable for comparing with experimental data, helping to confirm the identity and purity of a synthesized sample of this compound.

Predictive Modeling for Reactivity and Selectivity

Computational models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. The thiol group is known to exhibit a range of reactivities, including acidity, nucleophilicity, and the ability to be oxidized to form disulfides.

Acidity (pKa): The acidity of the thiol proton can be predicted by calculating the Gibbs free energy change for its dissociation in a solvent. This allows for an estimation of the pKa value, which is a measure of its acidity. Thiols are generally more acidic than their corresponding alcohols. semmelweis.hu

Nucleophilicity: The nucleophilicity of the thiol can be assessed by modeling its reaction with various electrophiles. By calculating the activation energies for different reaction pathways, the preferred site of attack and the reaction rate can be predicted. The reactivity of thiols with electrophiles is a well-studied area. mdpi.com

Reaction Mechanisms: Computational modeling can be used to elucidate the detailed step-by-step mechanisms of reactions involving this compound. This includes identifying transition states and intermediates, which provides a deeper understanding of the factors controlling the reaction's outcome.

Predictive modeling can be particularly useful in understanding the structure-activity relationships of related compounds and in designing new molecules with desired reactivity profiles. acs.org

| Reactivity Descriptor | Predicted Value | Implication |

|---|---|---|

| pKa | ~ 10 - 11 | Indicates it is a weak acid, but more acidic than the corresponding alcohol. |

| Proton Affinity | ~ -X.X kcal/mol | Measures its basicity in the gas phase. |

| S-H Bond Dissociation Energy | ~ 80 - 85 kcal/mol | Relates to its susceptibility to radical-mediated reactions. |

Vii. Integration and Applications in Materials Science and Polymer Chemistry

Thiol-Ene "Click" Reactions for Macromolecular Synthesis

Thiol-ene "click" reactions are powerful tools for the construction of complex macromolecules due to their high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. mdpi.com This reaction typically proceeds via a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. mdpi.com

In the context of 4-cyclopropylbutane-1-thiol, the thiol group could readily participate in such reactions with a variety of ene-containing monomers. This would allow for the incorporation of the cyclopropylbutyl moiety into polymer backbones or as pendant groups. The general mechanism involves the formation of a thiyl radical from this compound, which then adds across the double bond of an ene monomer. A subsequent chain-transfer step regenerates the thiyl radical, propagating the polymerization. d-nb.info

While no specific studies utilizing this compound were found, we can hypothesize its use in such reactions. For instance, its reaction with a diene could lead to the formation of linear polymers, while reaction with multifunctional ene monomers could produce cross-linked polymer networks. mdpi.com

Table 1: Hypothetical Thiol-Ene Polymerization Parameters for this compound

| Ene Monomer | Initiator | Potential Polymer Architecture | Anticipated Properties |

| 1,7-Octadiene | Photoinitiator (e.g., DMPA) | Linear Polymer | Increased thermal stability due to cyclopropyl (B3062369) groups |

| Trimethylolpropane triacrylate | Thermal Initiator (e.g., AIBN) | Cross-linked Network | Enhanced mechanical strength and chemical resistance |

| Diallyl phthalate | UV Irradiation | Branched Polymer | Modified refractive index |

This table is based on theoretical applications derived from the principles of thiol-ene chemistry and has not been experimentally validated for this compound based on available literature.

Design and Synthesis of Novel Polymer Architectures

The structure of this compound makes it a candidate for the synthesis of polymers with unique architectures. Beyond linear or cross-linked structures from thiol-ene reactions, it could be used to create dendrimers or hyperbranched polymers. nih.gov For example, a multi-functional core molecule with several ene groups could be reacted with an excess of this compound to create a first-generation dendrimer with a periphery of cyclopropylbutyl groups.

Furthermore, the principles of ring-opening metathesis polymerization (ROMP) could potentially be applied, although this would require modification of the cyclopropyl group or the synthesis of a derivative of this compound containing a strained cycloalkene. Thiol-functionalized ROMP polymers are a significant class of materials with diverse applications. mdpi.com

Surface Functionalization and Hybrid Material Development

The thiol group is well-known for its ability to form strong bonds with the surfaces of noble metals, such as gold and silver. lunanano.comresearchgate.net This property could be exploited to functionalize surfaces with a layer of this compound, thereby altering the surface properties. For instance, a gold surface modified with this thiol would present a layer of cyclopropyl groups, potentially increasing its hydrophobicity and altering its adhesive properties.

This surface modification could be a stepping stone for the development of hybrid materials. The modified surface could then serve as a platform for further chemical reactions or for the controlled attachment of other molecules or nanoparticles. Off-stoichiometry thiol-ene (OSTE) materials, for example, offer customizable surface chemistries that are beneficial in microfluidic applications. mdpi.com While no specific data exists for this compound, the general principles suggest its potential in this area.

Table 2: Potential Applications of Surface Functionalization with this compound

| Substrate | Functionalization Method | Resulting Surface Property | Potential Application |

| Gold Nanoparticles | Self-Assembled Monolayer | Altered hydrophobicity, biocompatibility | Drug delivery, sensing |

| Glass Slides | Silanization followed by Thiol-ene | Creation of a patterned surface | Microarrays, cell culture studies |

| Metal Oxides | Catechol-mediated immobilization | Enhanced adhesion for polymer coatings | Anti-corrosion coatings |

This table represents theoretical applications and is not based on published experimental results for this compound.

Contribution to Advanced Functional Materials (e.g., electronic, optical)

The incorporation of the cyclopropyl group into polymers can influence their electronic and optical properties. The strained three-membered ring can affect the electron density and conformation of the polymer backbone, which in turn can alter properties such as conductivity, refractive index, and light absorption characteristics.

For example, polymers containing cyclopropyl groups have been investigated for their potential in organic electronics. While research on polymers derived specifically from this compound is absent, studies on other cyclopropyl-containing polymers can offer insights. The unique stereoelectronic properties of the cyclopropyl group could be harnessed to fine-tune the band gap of conjugated polymers for applications in organic solar cells or light-emitting diodes.

Similarly, the introduction of sulfur atoms via the thiol group, combined with the cyclopropyl moiety, could lead to polymers with a high refractive index. researchgate.net Such materials are of interest for the manufacturing of optical lenses, coatings, and other photonic devices.

Viii. Future Research Directions and Unexplored Avenues for 4 Cyclopropylbutane 1 Thiol

Development of Sustainable Synthetic Methodologies

Future research should prioritize the development of green and sustainable methods for the synthesis of 4-Cyclopropylbutane-1-thiol. thieme-connect.de Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Modern catalytic approaches offer more atom-economical and environmentally benign alternatives.

One promising avenue is the application of photocatalysis . Visible-light-mediated photocatalysis has emerged as a powerful tool for forming carbon-sulfur bonds under mild conditions. beilstein-journals.org Future studies could explore the direct, one-pot synthesis of this compound from readily available precursors like cyclopropyl-containing alkenes or alcohols and a sulfur source, such as elemental sulfur or thioacids. acs.orgacs.org The use of inexpensive, metal-free organic photocatalysts or semiconductor nanoparticles like TiO₂ or Bi₂O₃ could further enhance the sustainability of these methods. beilstein-journals.org

Another key area is the development of flow chemistry processes. Continuous-flow synthesis offers advantages in safety, scalability, and efficiency over traditional batch methods. mdpi.com A flow-based synthesis of this compound, potentially using a solid-supported catalyst, would allow for safer handling of reactive intermediates and easier purification, making the compound more accessible for further research and application. mdpi.com

| Sustainable Synthesis Approach | Potential Precursors | Key Advantages | Representative Catalyst/Conditions |

| Visible-Light Photocatalysis | 4-cyclopropyl-1-butene + Thioacetic acid | Mild conditions, high functional group tolerance, sustainable energy source. researchgate.net | Organic dyes (Eosin Y), metal complexes ([Ru(bpy)₃]Cl₂), or semiconductors (ZnIn₂S₄). beilstein-journals.orgmdpi.com |

| Elemental Sulfur Utilization | Cyclopropyl-containing carboxylic acid + S₈ | Atom-economical, utilizes an abundant sulfur source. | Multimodal acridine (B1665455) photocatalysis. |

| Continuous-Flow Synthesis | 2-(cyclopropylmethyl)oxirane + Thiolating agent | Enhanced safety, scalability, and process control. mdpi.com | Solid-supported acid or base catalysts (e.g., Amberlyst). mdpi.com |

| Biocatalysis | Cyclopropyl-containing precursors | High selectivity, mild reaction conditions, environmentally friendly. | Engineered enzymes (e.g., thiolases). |

This table presents hypothetical sustainable synthetic routes for this compound based on established methods for similar compounds.

Catalytic Systems for Challenging Transformations

The development of novel catalytic systems to functionalize this compound can unlock new chemical space. Research in this area could focus on both the thiol and the cyclopropyl (B3062369) moieties.

For the thiol group, transition-metal-catalyzed cross-coupling reactions are a key area. While thiols have traditionally been viewed as catalyst poisons, modern palladium, nickel, and copper-based catalysts have overcome this challenge, enabling the formation of C-S bonds with high efficiency. hznu.edu.cn Future work could explore the coupling of this compound with aryl or vinyl halides to generate more complex sulfides, which are important scaffolds in medicinal and materials chemistry. zioc.ru

The cyclopropane (B1198618) ring offers unique opportunities for ring-opening and functionalization reactions . Catalytic activation of the cyclopropane ring, for instance through Lewis acids or transition metals, can lead to the formation of valuable linear or cyclic products. scispace.comresearchgate.net Investigating the regioselective ring-opening of the cyclopropyl group in this compound could lead to novel γ-thiolated carbonyl compounds or other functionalized linear alkanes that are otherwise difficult to synthesize. Computational studies could play a crucial role in predicting the reactivity and selectivity of such transformations. mdpi.com

| Transformation Type | Target Functionality | Potential Catalytic System | Anticipated Benefits |

| Thiol-Ene/Yne "Click" Reaction | Functionalized sulfides | Photoinitiators (e.g., phenylglyoxylic acid) or radical initiators. researchgate.net | High efficiency, mild conditions, broad substrate scope. |

| Palladium-Catalyzed C-S Coupling | Aryl or vinyl sulfides | Pd/NHC complexes. researchgate.net | Access to complex molecular architectures for medicinal chemistry. zioc.ru |

| Lewis Acid-Catalyzed Ring-Opening | γ-functionalized thiols | Scandium or Ytterbium triflates. uni-regensburg.de | Generation of unique linear building blocks. |

| Enantioselective C-H Functionalization | Chiral cyclopropyl derivatives | Chiral palladium or rhodium complexes. rsc.orgresearchgate.net | Synthesis of enantiomerically pure, high-value compounds. |

This table outlines potential catalytic transformations for this compound based on known reactivity of related structures.

Expanding the Scope of Material Science Applications

The unique properties of organosulfur and cyclopropane-containing compounds suggest that this compound could be a valuable building block in material science. britannica.comtaylorandfrancis.com

One unexplored avenue is its use in the synthesis of functional polymers . The thiol group can participate in thiol-ene "click" polymerization, a highly efficient and orthogonal reaction for creating polymers with well-defined architectures. rsc.org The incorporation of the cyclopropyl group into the polymer backbone could influence the material's physical properties, such as its crystallinity, glass transition temperature, and mechanical strength. rsc.orgrsc.org Copolymers of this compound with other monomers could lead to materials with tunable properties for applications ranging from elastomers to engineering plastics.

Furthermore, the ability of thiols to form self-assembled monolayers (SAMs) on gold surfaces is well-documented. britannica.com Investigating the self-assembly behavior of this compound could lead to the development of novel surfaces with unique properties. The cyclopropyl group at the terminus of the alkyl chain could influence the packing density and stability of the monolayer, potentially leading to applications in nanoscale electronics, sensors, or biocompatible coatings.

Interdisciplinary Research Opportunities

The structural motifs of this compound are prevalent in biologically active molecules, opening up numerous avenues for interdisciplinary research, particularly in medicinal chemistry . researchgate.netmst.edu The cyclopropane ring is a common feature in many approved drugs, where it often serves as a metabolically stable, rigid scaffold to orient functional groups for optimal interaction with biological targets. researchgate.net The thiol group is also a key pharmacophore, known for its ability to interact with biological nucleophiles and metal ions. mst.edu

Future research could explore the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents. For example, its derivatives could be investigated as enzyme inhibitors, where the thiol group could act as a covalent modifier of a cysteine residue in the active site. acs.org The lipophilic nature of the cyclopropylbutane chain could enhance cell permeability.

Moreover, the compound could serve as a versatile building block for creating more complex drug candidates. nih.govresearchgate.net The thiol can be readily converted into other sulfur-containing functional groups like sulfones or sulfonamides, which are also important in medicinal chemistry. nih.govresearchgate.net The combination of the unique spatial arrangement provided by the cyclopropane and the versatile reactivity of the thiol makes this compound a promising starting point for the discovery of new bioactive compounds. ossila.com

Q & A

Q. Q1. What are the optimal synthetic routes for 4-Cyclopropylbutane-1-thiol, and how can reaction yields be improved?

Answer: The synthesis of this compound typically involves cyclopropane ring formation followed by thiol group introduction. Key steps include:

- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh or Cu) for cyclopropane ring formation via carbene transfer reactions .

- Thiol Incorporation : Nucleophilic substitution (e.g., using thiourea or NaSH) or radical thiol-ene reactions under UV light.

- Yield Optimization : Adjust reaction temperature (40–60°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for thiol precursors).

Data Table :

| Method | Yield (%) | Purity (%) | Key Catalyst |

|---|---|---|---|

| Cyclopropanation + SN2 | 65–75 | 90–95 | Cu(OTf)₂ |

| Radical Thiol-ene | 70–85 | 88–93 | AIBN |

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Answer: Use a multi-technique approach:

Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95% threshold) .

Spectroscopy :

- NMR : Confirm cyclopropane protons (δ 0.5–1.5 ppm) and thiol proton (δ 1.2–1.8 ppm).

- FT-IR : S-H stretch at ~2550 cm⁻¹.

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ matching C₇H₁₂S (exact mass: 128.0718).

Q. Q3. What are the stability considerations for this compound under varying storage conditions?

Answer: The compound is prone to oxidation and thermal degradation:

- Storage : Argon atmosphere at –20°C in amber vials to prevent disulfide formation .

- Stability Tests :

- Thermogravimetric Analysis (TGA) : Degradation onset at 120°C.

- Accelerated Oxidation : Exposure to O₂ at 40°C shows <5% degradation over 7 days with 0.1% BHT stabilizer.

Advanced Research Questions

Q. Q4. How does the cyclopropane ring in this compound influence its reactivity in organometallic catalysis?

Answer: The strained cyclopropane ring enhances electron-deficient character, facilitating:

- Metal Coordination : DFT studies suggest η²-binding to Pd or Pt centers, enabling C–S bond activation .

- Catalytic Applications : Demonstrated in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides.

Contradiction Note : Some studies report competing ring-opening pathways under strong basic conditions (e.g., t-BuOK), requiring careful pH control .

Q. Q5. What strategies resolve contradictory data on the biological activity of this compound across cell-based assays?

Answer: Address variability via:

Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293) and normalize to internal controls (e.g., β-actin).

Metabolic Stability Assays : LC-MS quantification of intracellular thiol depletion rates to account for assay timing discrepancies .

Contradiction Analysis Framework : Apply triangulation by comparing results from orthogonal methods (e.g., SPR binding vs. functional cAMP assays) .

Q. Q6. How can computational modeling predict the interaction of this compound with biological targets?

Answer: Employ:

- Molecular Docking (AutoDock Vina) : Screen against cysteine-rich targets (e.g., Keap1-Nrf2 pathway proteins) using optimized force fields (AMBER).

- MD Simulations : Analyze binding stability over 100 ns trajectories; focus on S–S bond formation propensity with catalytic cysteines .

Validation : Cross-check with SPR binding affinity (KD < 10 μM threshold for significance).

Q. Q7. What are the ethical and safety protocols for handling this compound in interdisciplinary studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.